REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[nH:7][c:8]2[cH:9][c:10]([C:18]([F:19])([F:20])[F:21])[c:11]([O:16][CH3:17])[cH:12][c:13]2[c:14]1[CH3:15].[CH3:25][CH2:26][OH:27].[ClH:24].[K+:23].[OH-:22].[OH2:28]>>[O:3]=[C:4]([OH:5])[c:6]1[nH:7][c:8]2[cH:9][c:10]([C:18]([F:19])([F:20])[F:21])[c:11]([O:16][CH3:17])[cH:12][c:13]2[c:14]1[CH3:15]
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Name
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CCOC(=O)c1[nH]c2cc(C(F)(F)F)c(OC)cc2c1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1[nH]c2cc(C(F)(F)F)c(OC)cc2c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc2c(C)c(C(=O)O)[nH]c2cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |